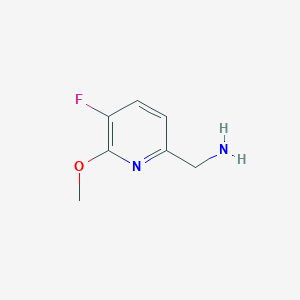
(5-Fluoro-6-methoxypyridin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-6-methoxypyridin-2-YL)methanamine: is a chemical compound with the molecular formula C7H9FN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-6-methoxypyridin-2-YL)methanamine typically involves the introduction of a methanamine group to a fluorinated methoxypyridine precursor. One common method includes the nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by a methanamine group under controlled conditions. The reaction may require the use of a base to deprotonate the amine and facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Fluoro-6-methoxypyridin-2-YL)methanamine can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
Major Products:
Oxidation: N-oxides or other oxidized forms.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Acts as a building block in the synthesis of heterocyclic compounds.
Biology:
- Potential use in the development of bioactive molecules for pharmaceutical research.
- Studied for its interactions with biological targets such as enzymes or receptors.
Medicine:
- Investigated for its potential therapeutic properties, including as a precursor for drug development.
- May have applications in the design of new medications targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
- May be used in the synthesis of agrochemicals or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (5-Fluoro-6-methoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar structure but lacks the fluorine atom.
(5-Chloro-6-fluoropyridin-2-yl)methanamine: Contains a chlorine atom instead of a methoxy group.
(5-Methoxypyridin-2-yl)methanamine: Similar structure but lacks the fluorine atom.
Uniqueness:
- The presence of both fluorine and methoxy groups on the pyridine ring makes (5-Fluoro-6-methoxypyridin-2-YL)methanamine unique. These substituents can significantly influence the compound’s reactivity, biological activity, and physical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
(5-fluoro-6-methoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9FN2O/c1-11-7-6(8)3-2-5(4-9)10-7/h2-3H,4,9H2,1H3 |
InChI Key |
HCYNDQFZQHLOQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B11821956.png)
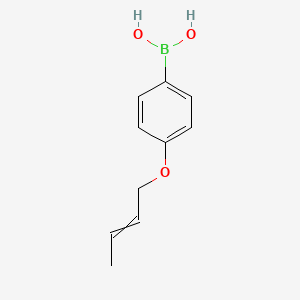
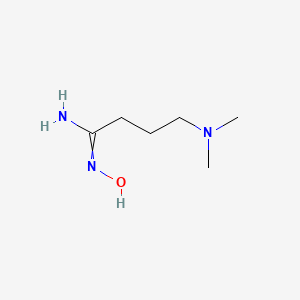
![tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11821975.png)
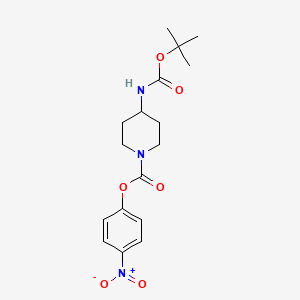
![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B11821985.png)
![N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine](/img/structure/B11821993.png)

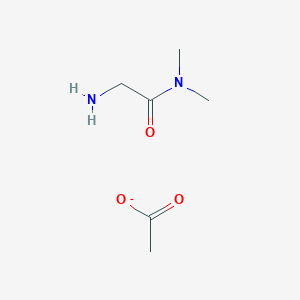

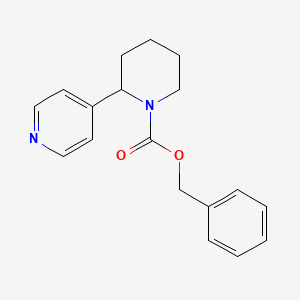
![rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11822022.png)
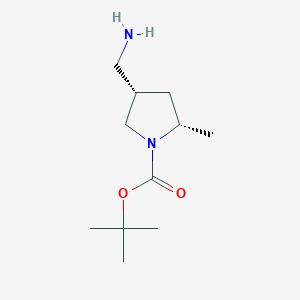
![N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide](/img/structure/B11822034.png)
